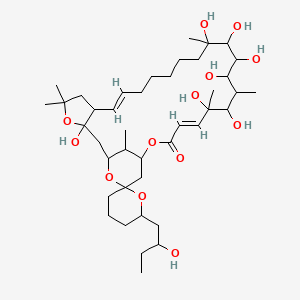
3-(3-(Dihydroxyoxidostibino)phenyl)-2-propenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(Dihydroxyoxidostibino)phenyl)-2-propenoic acid is an organoantimony compound characterized by the presence of a phenyl group substituted with a dihydroxyoxidostibino moiety and a propenoic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Dihydroxyoxidostibino)phenyl)-2-propenoic acid typically involves the reaction of antimony trioxide with a phenylpropenoic acid derivative under controlled conditions. The reaction is carried out in the presence of a suitable oxidizing agent to facilitate the formation of the dihydroxyoxidostibino group. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of automated systems for monitoring and controlling the reaction conditions further enhances the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-(Dihydroxyoxidostibino)phenyl)-2-propenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the dihydroxyoxidostibino group to other functional groups.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony(V) derivatives, while reduction can produce antimony(III) compounds with different functional groups.
Aplicaciones Científicas De Investigación
3-(3-(Dihydroxyoxidostibino)phenyl)-2-propenoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of advanced materials and coatings with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(3-(Dihydroxyoxidostibino)phenyl)-2-propenoic acid involves its interaction with molecular targets such as enzymes and cellular receptors. The dihydroxyoxidostibino group can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to generate reactive oxygen species contributes to its antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid derivatives: Share structural similarities with the phenyl group and exhibit similar reactivity.
Phenolic acids: Contain phenolic groups and are known for their antioxidant properties.
Organoantimony compounds: Include other antimony-containing organic molecules with diverse applications.
Uniqueness
3-(3-(Dihydroxyoxidostibino)phenyl)-2-propenoic acid is unique due to the presence of the dihydroxyoxidostibino group, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications set it apart from other similar compounds.
Propiedades
Número CAS |
501444-04-8 |
|---|---|
Fórmula molecular |
C9H9O5Sb |
Peso molecular |
318.92 g/mol |
Nombre IUPAC |
(E)-3-(3-stibonophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H7O2.2H2O.O.Sb/c10-9(11)7-6-8-4-2-1-3-5-8;;;;/h1-2,4-7H,(H,10,11);2*1H2;;/q;;;;+2/p-2/b7-6+;;;; |
Clave InChI |
ZTQRMGDLUGQTTF-MNPOOLNOSA-L |
SMILES |
C1=CC(=CC(=C1)[Sb](=O)(O)O)C=CC(=O)O |
SMILES isomérico |
C1=CC(=CC(=C1)[Sb](=O)(O)O)/C=C/C(=O)O |
SMILES canónico |
C1=CC(=CC(=C1)[Sb](=O)(O)O)C=CC(=O)O |
Sinónimos |
NSC 13778 NSC-13778 NSC13778 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(S)-cyano-(4-fluoro-3-phenoxyphenyl)methyl] (1R,3S)-3-[(Z)-3-butoxy-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B1233798.png)




![(4E,7E,10E,13E,16E,19E)-N-[2-(3,4-dihydroxyphenyl)ethyl]docosa-4,7,10,13,16,19-hexaenamide](/img/structure/B1233807.png)
![3,5-diamino-N-[amino-[(2,4-dichlorophenyl)methylimino]methyl]-6-chloro-2-pyrazinecarboxamide](/img/structure/B1233808.png)


![[(1R)-1-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl]oxymethyl]-2-hexadecanoyloxy-ethyl] (Z)-octadec-9-enoate](/img/structure/B1233814.png)




